

# Srpkin-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological activity of **Srpkin-1**, a potent and irreversible inhibitor of Serine/Arginine-Rich Protein Kinases 1 and 2 (SRPK1/2).

## **Executive Summary**

Srpkin-1 is a first-in-class covalent inhibitor of SRPK1 and SRPK2, developed through structure-guided drug design.[1][2] Its discovery was prompted by the observation that the chemical scaffold of Alectinib, an approved anti-cancer drug, exhibited cross-reactivity with SRPK1.[1][2] Srpkin-1 distinguishes itself by forming an irreversible covalent bond with a tyrosine residue within the ATP-binding pocket of the kinase, a novel mechanism for kinase inhibition.[2] This irreversible binding leads to potent and selective inhibition of SRPK1/2, which play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[1][2] A key therapeutic application of Srpkin-1 is its ability to modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF), shifting the balance from the pro-angiogenic VEGF-A165a isoform to the anti-angiogenic VEGF-A165b isoform.[1][2][3] This anti-angiogenic activity has been demonstrated in preclinical models of neovascular eye disease, highlighting its potential for therapeutic development.[1][2][3]

## **Quantitative Data**



The biological activity and selectivity of **Srpkin-1** have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of Srpkin-1

Target	IC50 (nM)	Inhibition Type
SRPK1	35.6	Covalent, Irreversible
SRPK2	98	Covalent, Irreversible

Data sourced from MedchemExpress and Hatcher et al., 2018.[2][4]

Table 2: Cellular and In Vivo Activity of Srpkin-1

Assay	Cell Line / Model	Concentration / Dosage	Observed Effect
SR Protein Phosphorylation	HeLa Cells	200 nM	Significant reduction in SR protein phosphorylation
VEGF Isoform Switching	HeLa Cells	200 nM	Potent conversion of VEGF-A165a to VEGF-A165b
Angiogenesis Inhibition	Murine Choroidal Neovascularization (CNV) Model	50 nM, 300 nM (intravitreal injection)	Dose-dependent suppression of neovascularization

Data sourced from Hatcher et al., 2018 and MedchemExpress.[1][4]

## **Signaling Pathway and Mechanism of Action**

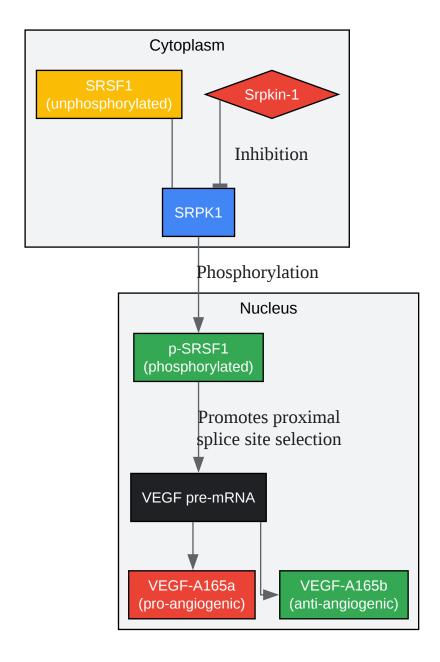
**Srpkin-1** exerts its biological effects by targeting the SRPK1/2-mediated signaling pathway, which is a critical regulator of mRNA splicing.

## **SRPK1/VEGF Signaling Pathway**



SRPK1 is a key kinase that phosphorylates SR proteins, such as SRSF1.[5] This phosphorylation is a critical step for the nuclear import of SR proteins and their subsequent participation in the spliceosome assembly.[5] In the context of angiogenesis, phosphorylated SRSF1 promotes the selection of the proximal splice site in the VEGF pre-mRNA, leading to the production of the pro-angiogenic VEGF-A165a isoform.[5]

**Srpkin-1**, by irreversibly inhibiting SRPK1, blocks the phosphorylation of SRSF1. This prevents the preferential selection of the pro-angiogenic splice site. Consequently, the splicing machinery defaults to a distal splice site, resulting in the production of the anti-angiogenic VEGF-A165b isoform.





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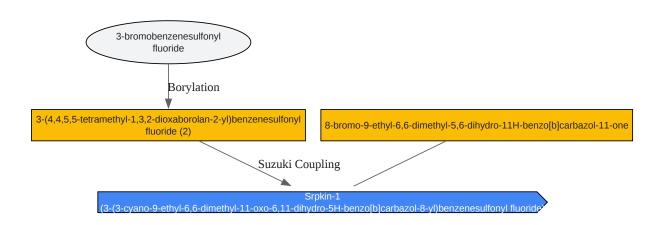
Figure 1. Srpkin-1 mediated inhibition of the SRPK1/VEGF signaling pathway.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the characterization of **Srpkin-1**.

## **Chemical Synthesis of Srpkin-1**

The synthesis of **Srpkin-1** is a multi-step process involving the preparation of key intermediates followed by a final coupling reaction.



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**Figure 2.** High-level workflow for the chemical synthesis of **Srpkin-1**.

### Protocol:

- Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride (Intermediate 1):
  - To a solution of 3-bromobenzenesulfonyl fluoride (500 mg, 2.09 mmol) in DMSO (10 mL), add 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (bis(pinacolato)diboron),



potassium acetate, and Pd(dppf)Cl2.

- Degas the mixture and heat at 80°C for 3 hours.
- After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography to yield the desired product.[1]
- Synthesis of 3-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl)benzenesulfonyl fluoride (**Srpkin-1**):
  - In a microwave vial, combine 8-bromo-9-ethyl-6,6-dimethyl-5,6-dihydro-11H-benzo[b]carbazol-11-one (Intermediate 2), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride (Intermediate 1), potassium carbonate, and a palladium catalyst such as Pd(dppf)Cl2 in a mixture of dioxane and water.
  - Degas the mixture and heat in a microwave reactor at 120°C for 30 minutes.
  - After cooling, dilute with ethyl acetate and wash with water and brine.
  - Dry the organic layer, filter, and concentrate.
  - Purify the crude product by reverse-phase HPLC to obtain Srpkin-1 as a solid.[1]

## In Vitro Kinase Assay (Z-Lyte™)

This protocol describes the determination of the in vitro potency of **Srpkin-1** against SRPK1 and SRPK2 using the Z-Lyte™ Kinase Assay.[2]

#### Materials:

- Recombinant human SRPK1 or SRPK2
- Z-Lyte<sup>™</sup> Kinase Assay Kit Ser/Thr 18 Peptide
- ATP



- Test compound (Srpkin-1) in 100% DMSO
- Kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
- Development Reagent A
- 384-well assay plate
- · Fluorescent plate reader

#### Procedure:

- Prepare serial dilutions of **Srpkin-1** in 100% DMSO.
- In a 384-well plate, add 100 nL of the diluted **Srpkin-1** or DMSO (vehicle control).
- Add 2.4 μL of kinase buffer to each well.
- Add 5 μL of a 2x peptide/kinase mixture (final concentration of 2 μM Ser/Thr 18 peptide and 3.74–37 ng of SRPK1 or SRPK2).
- Initiate the kinase reaction by adding 2.5  $\mu$ L of 4x ATP solution (final concentration of 25  $\mu$ M). The total reaction volume is 10  $\mu$ L.
- Incubate the plate at room temperature for 1 hour.
- Stop the reaction by adding 5 μL of a 1:1024 dilution of Development Reagent A.
- Incubate at room temperature for 1 hour to allow for the development of the fluorescent signal.
- Read the plate on a fluorescent plate reader (excitation/emission wavelengths as per kit instructions).
- Analyze the data to determine the percent inhibition and calculate the IC50 value.

# Cellular SR Protein Phosphorylation Assay (Western Blot)



This protocol details the assessment of **Srpkin-1**'s effect on SR protein phosphorylation in a cellular context.[1]

#### Materials:

- HeLa cells
- Growth medium (DMEM + 10% FBS + 1% Pen/Strep)
- Srpkin-1
- DMSO (vehicle control)
- Cold PBS with protease and phosphatase inhibitors
- Lysis buffer
- Primary antibody: anti-phospho-SR (mAb104)
- Secondary antibody: HRP-conjugated anti-mouse IgG
- Loading control antibody (e.g., anti-actin)
- · Chemiluminescent substrate
- · Western blotting equipment

#### Procedure:

- Plate HeLa cells and grow to approximately 90% confluency.
- Treat the cells with the desired concentrations of Srpkin-1 (e.g., 200 nM) or DMSO for 16 hours.
- For washout experiments, aspirate the media, wash the cells three times with fresh DMEM,
  and then add fresh growth medium for an additional period before harvesting.
- Harvest the cells by washing with cold PBS and then scraping into cold PBS containing protease and phosphatase inhibitors.



- Pellet the cells by centrifugation and lyse them in an appropriate lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (mAb104) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
- Quantify the band intensities to determine the relative levels of SR protein phosphorylation.
  [1]

# In Vivo Angiogenesis Model (Murine Choroidal Neovascularization)

This protocol outlines the procedure to evaluate the anti-angiogenic efficacy of **Srpkin-1** in a mouse model of laser-induced choroidal neovascularization (CNV).[3][4]

#### Materials:

- C57BL/6 mice
- Laser photocoagulator
- **Srpkin-1** formulated for intravitreal injection



- Vehicle control
- Fluorescein angiography imaging system
- Choroidal flat mounts preparation reagents

#### Procedure:

- Anesthetize the mice and dilate their pupils.
- Use a laser photocoagulator to induce rupture of Bruch's membrane at four locations in the posterior pole of each eye, avoiding major retinal vessels.
- Immediately after laser injury, perform an intravitreal injection of Srpkin-1 (e.g., at 50 nM or 300 nM in a 1 μL volume) or vehicle control.
- Repeat injections as required by the experimental design (e.g., 5 times over the course of the study).
- At a predetermined endpoint (e.g., 7-14 days post-laser), perform fluorescein angiography to visualize and quantify the area of CNV leakage.
- Euthanize the mice and enucleate the eyes.
- Prepare choroidal flat mounts and stain with an appropriate vascular marker (e.g., isolectin B4).
- Image the flat mounts by confocal microscopy and measure the area of the CNV lesions.
- Compare the CNV areas between the Srpkin-1-treated and vehicle-treated groups to determine the efficacy of the inhibitor.[3][4]

## Conclusion

**Srpkin-1** represents a significant advancement in the development of selective kinase inhibitors, particularly those targeting the regulation of mRNA splicing. Its unique covalent mechanism of action and demonstrated efficacy in modulating VEGF splicing provide a strong rationale for its further investigation as a potential therapeutic agent for neovascular diseases,



such as wet age-related macular degeneration, and potentially for various cancers where SRPK1/2 and angiogenesis play a critical role. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of **Srpkin-1** and the broader field of splicing factor kinase inhibition.

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